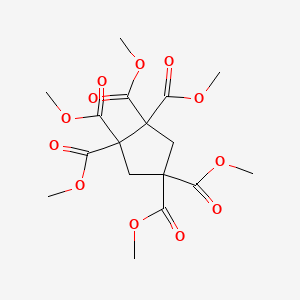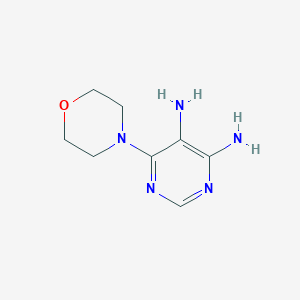![molecular formula C19H21N5O2S B4989761 N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)
N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as IMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPTA is a thioacetamide derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of IMPTA is not fully understood, but it is believed to act through multiple pathways. IMPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, IMPTA has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
IMPTA has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases. IMPTA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the expression of COX-2. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMPTA has several advantages for laboratory experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research and development. It has been synthesized through a unique method, which allows for the production of high yields and purity. However, IMPTA also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be further evaluated.
Direcciones Futuras
IMPTA has great potential for further research and development. Future studies should focus on elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Additionally, the toxicity and side effects of IMPTA need to be further evaluated to ensure its safety for clinical use. Furthermore, the development of novel derivatives of IMPTA may enhance its potency and selectivity, leading to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
IMPTA has been synthesized through a multistep reaction process, which involves the reaction of 4-isopropylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in the presence of a base to give IMPTA. The synthesis of IMPTA has been optimized to achieve high yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
IMPTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. IMPTA has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13(2)14-4-6-15(7-5-14)20-18(25)12-27-19-21-22-23-24(19)16-8-10-17(26-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNAIXNWBPWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)



